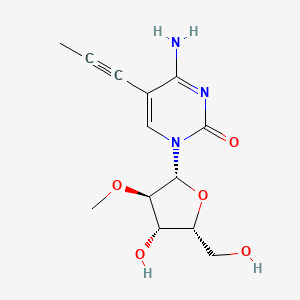

2'-O-Methyl-5-propynylcytidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H17N3O5 |

|---|---|

Molecular Weight |

295.29 g/mol |

IUPAC Name |

4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-prop-1-ynylpyrimidin-2-one |

InChI |

InChI=1S/C13H17N3O5/c1-3-4-7-5-16(13(19)15-11(7)14)12-10(20-2)9(18)8(6-17)21-12/h5,8-10,12,17-18H,6H2,1-2H3,(H2,14,15,19)/t8-,9+,10-,12-/m1/s1 |

InChI Key |

RDNYOZGTGXUIIY-DTHBNOIPSA-N |

Isomeric SMILES |

CC#CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@H]([C@H](O2)CO)O)OC |

Canonical SMILES |

CC#CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 O Methyl 5 Propynylcytidine

Strategies for the Chemical Synthesis of 2'-O-Methyl-5-propynylcytidine Monomers

The synthesis of the this compound phosphoramidite (B1245037), the key building block for oligonucleotide synthesis, is a multi-step process that requires careful selection of protecting groups and reaction conditions. The general strategy involves the synthesis of a suitably protected 2'-O-methylcytidine precursor, followed by iodination at the 5-position of the pyrimidine (B1678525) ring, and finally, a palladium-catalyzed Sonogashira cross-coupling reaction to introduce the propynyl (B12738560) group.

A plausible synthetic route can be outlined as follows:

Protection of 2'-O-Methylcytidine: The synthesis typically starts with commercially available 2'-O-methylcytidine. To prevent unwanted side reactions during subsequent steps, the hydroxyl groups and the exocyclic amine of the cytidine (B196190) must be protected. The 5'-hydroxyl group is commonly protected with a dimethoxytrityl (DMT) group, which is acid-labile and allows for monitoring of coupling efficiency during solid-phase synthesis. The 3'-hydroxyl group is often protected with a silyl (B83357) group, such as tert-butyldimethylsilyl (TBDMS), which can be removed with fluoride (B91410) ions. The N4-exocyclic amino group is typically protected with an acyl group, for instance, an acetyl (Ac) or benzoyl (Bz) group, which is base-labile.

Iodination of the Protected Nucleoside: With the protecting groups in place, the next step is the selective iodination at the C5 position of the cytosine base. This is a crucial step to introduce a leaving group for the subsequent cross-coupling reaction. N-iodosuccinimide (NIS) in a suitable organic solvent like N,N-dimethylformamide (DMF) is a commonly used reagent for this purpose.

Sonogashira Cross-Coupling: The key step for introducing the propynyl functionality is the Sonogashira reaction. organic-chemistry.org This palladium-catalyzed cross-coupling reaction involves the coupling of the 5-iodo-2'-O-methylcytidine derivative with a propyne (B1212725) equivalent. organic-chemistry.orgresearchgate.net A common approach utilizes propyne gas or a protected form of propyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine (B128534) or diisopropylethylamine). The reaction is typically carried out in an anhydrous, deoxygenated solvent like DMF or tetrahydrofuran (B95107) (THF).

Deprotection and Phosphitylation: Following the successful installation of the propynyl group, the 3'-hydroxyl protecting group (e.g., TBDMS) is selectively removed. The final step to generate the phosphoramidite monomer is the phosphitylation of the free 3'-hydroxyl group. This is typically achieved by reacting the nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a weak base, such as N,N-diisopropylethylamine (DIPEA). The resulting this compound phosphoramidite is then purified and can be used in automated oligonucleotide synthesis.

Table 1: Key Reagents in this compound Monomer Synthesis

| Step | Reagent | Purpose |

|---|---|---|

| Protection | Dimethoxytrityl chloride (DMT-Cl) | Protection of the 5'-hydroxyl group |

| tert-Butyldimethylsilyl chloride (TBDMS-Cl) | Protection of the 3'-hydroxyl group | |

| Acetic anhydride (B1165640) or Benzoyl chloride | Protection of the N4-exocyclic amino group | |

| Iodination | N-Iodosuccinimide (NIS) | Introduction of iodine at the C5 position |

| Sonogashira Coupling | Propyne (or equivalent) | Introduction of the propynyl group |

| Palladium catalyst (e.g., Pd(PPh₃)₄) | Catalyst for the cross-coupling reaction | |

| Copper(I) iodide (CuI) | Co-catalyst for the cross-coupling reaction |

| Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Introduction of the phosphoramidite moiety |

Solid-Phase Oligonucleotide Synthesis Incorporating this compound

The incorporation of the this compound phosphoramidite into a growing oligonucleotide chain is achieved through standard solid-phase synthesis protocols using an automated DNA/RNA synthesizer. The synthesis cycle consists of four main steps:

Detritylation: The acid-labile DMT group on the 5'-hydroxyl of the nucleotide attached to the solid support is removed, typically with trichloroacetic acid (TCA) or dichloroacetic acid (DCA), to expose a free hydroxyl group for the next coupling step.

Coupling: The this compound phosphoramidite is activated, usually by a weak acid like 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), and then reacts with the free 5'-hydroxyl group of the support-bound nucleotide. The coupling efficiency of modified phosphoramidites like this compound is generally high, comparable to that of standard DNA and RNA phosphoramidites. genelink.com

Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent coupling cycles, which would lead to the formation of (n-1) shortmer sequences, a capping step is performed. This is typically achieved by acetylation using a mixture of acetic anhydride and N-methylimidazole.

Oxidation: The newly formed phosphite (B83602) triester linkage is unstable and is therefore oxidized to a more stable phosphate (B84403) triester linkage. This is commonly done using an iodine solution in the presence of water and a weak base like pyridine (B92270).

This four-step cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain.

Table 2: Standard Solid-Phase Oligonucleotide Synthesis Cycle

| Step | Reagents | Purpose |

|---|---|---|

| 1. Detritylation | Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM) | Removal of the 5'-DMT protecting group |

| 2. Coupling | Modified phosphoramidite + Activator (e.g., 1H-tetrazole) in Acetonitrile | Formation of the internucleotide phosphite triester linkage |

| 3. Capping | Acetic anhydride and N-methylimidazole in THF/Pyridine | Acetylation of unreacted 5'-hydroxyl groups |

| 4. Oxidation | Iodine, water, and pyridine in THF | Oxidation of the phosphite triester to a phosphate triester |

Site-Specific Incorporation Techniques for Modified Oligonucleotides

A key advantage of solid-phase synthesis is the ability to incorporate modified nucleotides at specific, predetermined positions within an oligonucleotide sequence. nih.gov This site-specific placement is crucial for many applications, such as in antisense oligonucleotides, siRNAs, and molecular probes. The position of the this compound modification can be precisely controlled by programming the DNA/RNA synthesizer to deliver the modified phosphoramidite at the desired cycle.

The ability to introduce this modification at any desired location allows for the fine-tuning of the oligonucleotide's properties. For example, placing it in the "seed" region of a siRNA can impact its silencing activity, while strategic placement in an antisense oligonucleotide can enhance its nuclease resistance and binding affinity to the target mRNA.

Chemical Approaches for Oligonucleotide Conjugation and Labeling with this compound

The 5-propynyl group of this compound serves as a powerful and versatile chemical handle for the post-synthetic conjugation and labeling of oligonucleotides. The terminal alkyne is particularly well-suited for "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). idtdna.com

This reaction allows for the efficient and specific covalent attachment of a wide variety of molecules that have been functionalized with an azide (B81097) group. This includes:

Fluorophores: For visualization and quantification in applications such as fluorescence in situ hybridization (FISH), polymerase chain reaction (PCR), and cellular imaging. biosynth.comresearchgate.net

Biotin: For purification, immobilization, and detection through streptavidin binding.

Peptides: To enhance cellular uptake (e.g., cell-penetrating peptides), for targeted delivery, or to introduce specific functionalities. nih.govmit.eduresearchgate.net

Other small molecules or biomolecules: For creating novel oligonucleotide conjugates with tailored properties.

The CuAAC reaction is highly efficient, proceeds under mild, aqueous conditions, and is bioorthogonal, meaning it does not interfere with biological molecules, making it ideal for modifying sensitive biomolecules like oligonucleotides. lumiprobe.com

Table 3: Applications of Post-Synthetic Modification via the 5-Propynyl Group

| Conjugated Molecule | Application |

|---|---|

| Fluorescent Dyes | Imaging, Detection, Quantification |

| Biotin | Affinity Purification, Immobilization, Detection |

| Peptides | Enhanced Cellular Uptake, Targeted Delivery |

| Therapeutic Agents | Drug Delivery |

| Cross-linking Agents | Structural Studies, Material Science |

Structural and Conformational Dynamics of 2 O Methyl 5 Propynylcytidine Within Nucleic Acids

Influence of the 2'-O-Methyl Modification on Ribofuranose Conformation and Oligonucleotide Helicity

The ribofuranose ring in nucleotides is not planar and exists in a dynamic equilibrium between two primary conformations: C3'-endo and C2'-endo. The C3'-endo pucker is characteristic of A-form helices (typical for RNA duplexes), while the C2'-endo pucker is predominantly found in B-form helices (typical for DNA duplexes). The 2'-O-methyl modification introduces steric constraints that bias this equilibrium towards the C3'-endo conformation. nih.govnih.gov This preference for the C3'-endo pucker pre-organizes the nucleotide into a conformation that is favorable for forming A-like helical structures. nih.gov

By promoting an A-form geometry, the 2'-O-methyl modification enhances the binding affinity of oligonucleotides to their complementary RNA targets. creative-biolabs.comnih.gov This is because RNA-RNA and DNA-RNA duplexes naturally adopt an A-form helix. The incorporation of 2'-O-methylated nucleotides into a DNA strand can thus stabilize a DNA-RNA hybrid duplex. nih.gov In fact, each incorporation of a 2'-O-methyl nucleotide can increase the melting temperature (Tm) of a duplex with RNA by approximately 1.3°C. genelink.com This stabilization is enthalpically favorable, with each modification contributing to a more stable structure. wikipedia.org

Furthermore, the 2'-O-methyl group enhances nuclease resistance, a crucial property for in vivo applications of oligonucleotides. nih.govgenelink.com The presence of the methyl group at the 2' position sterically hinders the approach of nucleases that would otherwise degrade the phosphodiester backbone. ethz.ch

| Modification | Preferred Sugar Pucker | Helical Geometry | Impact on Duplex Stability (Tm) |

| 2'-O-Methyl | C3'-endo | A-form | Increases Tm by ~1.3°C per modification |

Impact of the 5-Propynyl Modification on Base Stacking and Duplex Stability in Nucleic Acids

The introduction of a propynyl (B12738560) group at the 5-position of pyrimidine (B1678525) nucleobases, such as in 5-propynylcytidine, has a pronounced stabilizing effect on nucleic acid duplexes. nih.govnih.gov This enhancement of duplex stability is primarily attributed to improved base stacking interactions and favorable hydrophobic interactions within the major groove of the duplex. biomers.netnih.gov

Numerous studies have quantified the impact of the 5-propynyl modification on the melting temperature (Tm) of DNA and DNA-RNA hybrid duplexes. The incorporation of C5-propynyl-deoxycytidine can increase the Tm by approximately 2.8°C per modification. biomers.net This stabilization is significantly greater than that observed for a methyl group at the same position (5-methylcytidine), which only provides a modest increase in Tm. nih.gov

The thermodynamic basis for this enhanced stability lies in a more favorable enthalpy of duplex formation. For instance, a DNA-RNA hybrid duplex containing 5-propynyl pyrimidines showed a significantly more negative enthalpy of melting compared to the unmodified duplex, indicating stronger interactions in the duplex state. nih.gov

| Modification | Change in Melting Temperature (ΔTm) per modification | Primary Stabilizing Factor |

| 5-Propynyl-deoxycytidine | +2.8°C | Enhanced base stacking and hydrophobic interactions |

| 5-Propynyl-deoxyuridine | +1.7°C | Enhanced base stacking and hydrophobic interactions |

| 5-Methyl-deoxycytidine | +1.3°C | Increased base stacking |

Analysis of Duplex and Higher-Order Nucleic Acid Structure Formation with Incorporated 2'-O-Methyl-5-propynylcytidine

The combination of the 2'-O-methyl and 5-propynyl modifications in a single nucleotide, this compound, results in a synergistic enhancement of nucleic acid duplex stability and a strong predisposition towards A-form helical geometry. This dual modification leverages the conformational rigidity conferred by the 2'-O-methyl group and the enhanced stacking interactions from the 5-propynyl group.

Oligonucleotides incorporating this compound exhibit a high affinity for complementary RNA strands, forming exceptionally stable duplexes. nih.gov The 2'-O-methyl group pre-organizes the sugar into the A-form C3'-endo pucker, which is the native conformation for RNA duplexes. nih.gov The 5-propynyl group then further stabilizes this A-like structure through improved base stacking. nih.gov Molecular dynamics simulations have shown that the propyne (B1212725) modification leads to substantial conformational rearrangements that stabilize a more A-like structure. nih.gov The propynyl groups occupy a significant portion of the major groove, leading to favorable van der Waals contacts with neighboring residues. nih.govnih.gov

This combination of properties makes oligonucleotides containing this compound particularly well-suited for applications in antisense technology. nih.gov The high binding affinity ensures effective hybridization to the target RNA, while the inherent nuclease resistance provided by the 2'-O-methyl group prolongs the oligonucleotide's lifetime in a cellular environment. creative-biolabs.comethz.ch

The formation of higher-order structures, such as triplexes or G-quadruplexes, containing this modified nucleotide is less extensively studied. However, the strong duplex-stabilizing properties and the preference for an A-form helix would likely influence the formation and stability of such structures. The steric bulk of the 2'-O-methyl and 5-propynyl groups would need to be accommodated within the specific geometric constraints of these higher-order folds.

Conformational Analysis of this compound as a Monomer and within Oligomeric Sequences

The conformational properties of this compound, both as an individual monomer and when incorporated into an oligonucleotide sequence, are dictated by the interplay of its two modifying groups.

As a monomer, the dominant conformational feature is the strong preference of the ribose sugar for the C3'-endo pucker, induced by the 2'-O-methyl group. nih.gov This is a result of steric repulsion between the 2'-O-methyl group and the base in the C2'-endo conformation. nih.gov The glycosyl torsion angle, which describes the orientation of the base relative to the sugar, will also be influenced, favoring the anti-conformation typically found in A-form helices.

When incorporated into an oligomeric sequence, these intrinsic conformational preferences are propagated along the nucleic acid chain. NMR spectroscopy and molecular dynamics studies of oligonucleotides containing these modifications have provided detailed insights into their solution structures. nih.gov For a DNA-RNA hybrid containing 5-propynyl pyrimidines, NMR data indicated glycosyl torsion angles consistent with an A-like duplex. nih.gov The sugar puckers of the DNA strand in such a modified duplex tend to adopt the N-type (C3'-endo) conformation. nih.gov

The 5-propynyl group, while not directly influencing the sugar pucker, causes significant local and global conformational adjustments to optimize stacking interactions. nih.gov This can lead to a more ordered and rigid duplex structure. The increased spectral dispersion observed in NMR studies of propyne-modified duplexes is a testament to the well-defined and stable conformation adopted by these molecules. nih.govnih.gov

Biochemical and Molecular Interactions of 2 O Methyl 5 Propynylcytidine Modified Nucleic Acids

Interaction with Nucleic Acid-Processing Enzymes

The introduction of 2'-O-Methyl-5-propynylcytidine into oligonucleotides significantly alters their interaction with various enzymes that process nucleic acids. These modifications can confer resistance to degradation and modulate the activity of enzymes involved in gene regulation and viral replication.

Ribonuclease H (RNase H) is an endonuclease that specifically cleaves the RNA strand of an RNA/DNA hybrid duplex. This activity is a crucial mechanism for the action of some antisense oligonucleotides. The incorporation of 2'-O-Methyl modifications into an oligonucleotide generally reduces its susceptibility to RNase H cleavage nih.gov. Hybrids formed between RNA and oligonucleotides containing 2'-O-Methyl modifications are less readily recognized and cleaved by RNase H compared to unmodified DNA/RNA hybrids nih.gov.

However, chimeric oligonucleotides, which contain a central "gap" of unmodified DNA flanked by 2'-O-Methyl modified regions, can effectively harness RNase H activity. These "gapmers" are designed to bind to a target RNA molecule, forming a central DNA/RNA duplex that is a substrate for RNase H, leading to the cleavage of the target RNA nih.govnih.gov. The 2'-O-Methyl "wings" protect the oligonucleotide from exonuclease degradation and enhance its binding affinity to the target RNA. It has been demonstrated that a stretch of at least four deoxyribonucleotides is necessary to enable RNase H cleavage nih.gov. The precise cleavage site on the RNA strand can be influenced by the source of the RNase H enzyme nih.gov.

While specific data on the direct impact of the 5-propynyl group in conjunction with the 2'-O-Methyl modification on RNase H activity is limited, the general principle is that the 2'-O-Methyl modification itself modulates the interaction with RNase H, making the oligonucleotide more resistant to cleavage unless a DNA gap is included.

Viral RNA-dependent RNA polymerases (RdRps) are essential enzymes for the replication of many RNA viruses and are a key target for antiviral therapies. Nucleoside analogs that can be incorporated into the growing viral RNA chain and subsequently terminate its extension are a major class of antiviral drugs.

The triphosphate form of 2'-O-methylcytidine has been shown to be a competitive inhibitor of the Hepatitis C virus (HCV) NS5B RNA polymerase semanticscholar.org. This inhibition occurs because the modified nucleoside triphosphate competes with the natural CTP for binding to the active site of the polymerase. Once incorporated, the 2'-O-Methyl group can sterically hinder the addition of the next nucleotide, thereby terminating the elongation of the viral RNA. The resistance of some viral mutants to these inhibitors can be attributed to steric clashes between the modified nucleoside and amino acid residues in the active site of the polymerase nih.gov.

The general mechanism of action for many nucleoside analog inhibitors involves their conversion to the active triphosphate form within the cell, followed by competition with natural nucleoside triphosphates for incorporation by the viral polymerase nih.govresearchgate.net. The presence of modifications on the ribose sugar, such as the 2'-O-Methyl group, is a key determinant of their inhibitory activity.

| Inhibitor | Mechanism of Inhibition | Reference |

|---|---|---|

| 2'-O-methylcytidine triphosphate | Competitive with CTP | semanticscholar.org |

The RNA-induced silencing complex (RISC) is central to the RNA interference (RNAi) pathway, with the Argonaute-2 (Ago2) protein being its key catalytic component. The interaction of small interfering RNAs (siRNAs) with Ago2 is critical for mediating gene silencing. Chemical modifications of siRNAs can significantly influence their loading into RISC and their subsequent activity.

Studies have shown that siRNAs with a fully 2'-O-Methyl-modified sense strand can still mediate effective gene silencing, and this activity is dependent on Ago2 nih.gov. This indicates that the RNAi machinery can accommodate extensively modified siRNAs. The loading of the antisense strand into the RISC complex appears to proceed even when the sense strand is fully modified nih.gov.

However, modifications at the 5'-end of the guide (antisense) strand can be detrimental to RISC loading and activity. The 5'-phosphate of the guide strand is crucial for its anchoring in the MID domain of Ago2 researchgate.net. Methylation at the 2'-position of the 5'-terminal nucleotide of the guide strand can destabilize the interaction of the guide strand with RISC, potentially leading to reduced silencing activity nih.gov. Conversely, modifying the sense strand can be a strategy to favor the loading of the unmodified antisense strand into RISC, thereby reducing off-target effects that might be caused by the sense strand mdpi.com. The combination of 2'-O-Methyl and phosphorodithioate modifications has been shown to increase the loading of siRNAs into the RISC complex researchgate.netduke.edu.

A major hurdle for the in vivo application of oligonucleotides is their susceptibility to degradation by nucleases. Chemical modifications are widely employed to enhance their stability. The 2'-O-Methyl modification is well-established to confer significant nuclease resistance to oligonucleotides genelink.comsynoligo.com. This increased stability is attributed to the steric hindrance provided by the methyl group at the 2'-position, which protects the phosphodiester backbone from nuclease attack.

Oligonucleotides that are fully modified with 2'-O-Methyl groups exhibit substantial resistance to degradation in serum and cell culture media nih.gov. The combination of 2'-O-Methyl modifications with a phosphorothioate (B77711) backbone further enhances nuclease resistance nih.gov. The size of the 2'-alkoxy substituent has been shown to correlate with nuclease stability, with larger groups providing more protection nih.gov.

| Oligonucleotide Modification | Half-life (hours) | Reference |

|---|---|---|

| Unmodified DNA | ~5-16 | nih.gov |

| Unmodified DNA with 3' inverted dT | 8.2-16 | nih.gov |

| 2'-Fluoro RNA (fYrR) | < 10 | nih.gov |

| Fully 2'-O-Methyl RNA | > 24 (little degradation) | nih.gov |

| Unmodified DNA | 1.5 | researchgate.net |

Binding Affinity and Specificity of Modified Oligonucleotides to Complementary RNA Targets

The therapeutic efficacy of antisense oligonucleotides and siRNAs is highly dependent on their ability to bind with high affinity and specificity to their target RNA sequences. The 2'-O-Methyl modification is known to increase the thermal stability (Tm) of RNA:RNA duplexes trilinkbiotech.com. This stabilization is due to the 2'-O-Methyl group favoring an A-form helical conformation, which is characteristic of RNA duplexes, and pre-organizing the sugar pucker in a conformation that is favorable for duplex formation. Each incorporation of a 2'-O-Methyl nucleotide can increase the Tm of a duplex with RNA by approximately 1.3 to 1.9°C per modification genelink.comosti.gov.

The C5-propynyl modification of pyrimidines is also a well-known strategy to enhance duplex stability. The rigid propynyl (B12738560) group extends into the major groove of the duplex and is thought to increase stacking interactions and reduce the entropic penalty of duplex formation. The incorporation of C-5 propynyl-cytidine can increase the Tm by approximately 2.8°C per modification genelink.com.

The combination of both 2'-O-Methyl and C5-propynyl modifications is expected to have an additive effect on the thermal stability of duplexes with complementary RNA targets, leading to significantly enhanced binding affinity.

| Modification | ΔTm per modification (°C) | Reference |

|---|---|---|

| 2'-O-Methyl | +1.3 to +1.9 | genelink.comosti.gov |

| C-5 propynyl-C | +2.8 | genelink.com |

| N6-methyladenosine (internal) | -0.09 (kcal/mol ΔG°) | nih.gov |

| N6-isopentenyladenosine (internal) | -0.15 (kcal/mol ΔG°) | nih.gov |

Modulation of RNA-Protein and DNA-Protein Complex Formation by this compound Modifications

Chemical modifications on nucleic acids can influence their interactions not only with nucleases and polymerases but also with a wide range of other proteins, including transcription factors and regulatory proteins. The 2'-O-Methyl modification has been shown to reduce non-specific protein binding. For instance, 2'-O-Methyl modified phosphorothioate oligonucleotides exhibit reduced binding to human replication protein A (RPA) compared to their unmodified phosphorothioate counterparts nih.gov. This reduction in non-specific protein interactions can lead to a decrease in the toxicity associated with some oligonucleotide modifications.

The introduction of bulky groups, such as the 5-propynyl group, can also sterically hinder the binding of proteins to the major groove of a nucleic acid duplex. This could potentially be used to modulate the binding of transcription factors or other proteins that recognize specific DNA or RNA sequences.

While the specific effects of the combined this compound modification on a broad range of protein-nucleic acid interactions have not been extensively characterized, the known properties of each individual modification suggest that their combination would likely reduce non-specific protein binding while potentially allowing for the modulation of specific protein interactions, depending on the context of the binding site.

Applications of 2 O Methyl 5 Propynylcytidine in Advanced Oligonucleotide Therapeutics Research

Design Principles for 2'-O-Methyl-5-propynylcytidine-Modified Antisense Oligonucleotides (ASOs)

The design of effective ASOs incorporating this compound is guided by several key principles aimed at optimizing their therapeutic efficacy. The addition of a C-5 propyne (B1212725) group to pyrimidines, such as in 5-propynylcytidine, is known to significantly increase the binding affinity of the oligonucleotide to its target mRNA. This enhanced affinity allows for the design of shorter, more potent ASOs.

A primary design consideration is the strategic placement of this compound within the ASO sequence. Typically, these modifications are incorporated into the "wings" of a gapmer ASO design. This structure consists of a central block of deoxynucleotides that is capable of recruiting RNase H, flanked by modified nucleotides. nih.govsigmaaldrich.com The 2'-O-Methyl modification in the wings provides steric bulk and alters the sugar pucker, which contributes to increased nuclease resistance and improved binding affinity. nih.gov The combination of the 2'-O-methyl group and the 5-propynyl moiety in this compound further enhances these properties.

Moreover, the phosphorothioate (B77711) (PS) backbone modification is often used in conjunction with this compound to further protect the ASO from degradation by nucleases. nih.gov The synergy between the PS backbone and the modified nucleosides results in ASOs with superior stability and a longer half-life in biological systems. Research has shown that a uniform phosphorothioate-modified backbone is beneficial for chimeras with 2'-O-methyl modified sugars. nih.gov

Another design principle involves leveraging the properties of this compound to reduce non-specific effects. The 2'-O-methyl modification has been shown to decrease non-specific protein binding and reduce the toxic effects sometimes associated with phosphorothioate-modified oligonucleotides. nih.gov

Strategies for this compound-Modified Small Interfering RNAs (siRNAs)

Positional Effects of 2'-O-Methyl Modification on siRNA Activity and Gene Silencing

The placement of 2'-O-methyl modifications within an siRNA duplex is critical to its gene-silencing activity. Research has demonstrated that modifications at specific positions can have a profound impact on the siRNA's performance. For instance, incorporating 2'-O-methyl modifications at the 3'-end of the guide strand can inhibit strand separation and target RNA cleavage. nih.gov Conversely, modifications at the 5'-end of the guide strand may lead to destabilization of the RISC-guide RNA interaction. nih.gov

Studies have systematically evaluated the impact of 2'-O-methyl modifications at various positions. It has been shown that while some positions are tolerant to this modification, others are highly sensitive, and modification can abolish siRNA activity. The strategic placement of 2'-O-methyl groups can also enhance nuclease resistance, a desirable property for therapeutic siRNAs. bitesizebio.com

| Modification Position | Observed Effect on siRNA Activity | Reference |

| 3'-end of guide strand | Can inhibit strand separation and target RNA cleavage. | nih.gov |

| 5'-end of guide strand | May destabilize the RISC-guide RNA interaction. | nih.gov |

| Positions 9-11 | Have only minor effects on silencing activity and strand separation. | nih.gov |

Investigation of Seed Region Modification Impact on Target Recognition and Cleavage

The seed region of an siRNA, typically nucleotides 2-8 of the guide strand, is crucial for target recognition. Modifications within this region can significantly impact off-target effects. Introducing 2'-O-methyl modifications in the seed region has been shown to reduce off-target transcript silencing without substantially affecting the silencing of the intended target. nih.gov

Specifically, 2'-O-methyl modifications at position 2 of the guide strand have been found to be particularly effective in reducing off-target effects. nih.gov Computational simulations and experimental data suggest that the seed region can be divided into two functionally distinct domains in response to 2'-O-methyl modifications. Modifications in nucleotides 2-5 tend to inhibit off-target effects, whereas modifications in nucleotides 6-8 can enhance both on-target and off-target activities. nih.gov This differential effect is attributed to structural changes induced by the 2'-O-methyl group that can either interrupt or enhance base pairing with target mRNAs. nih.gov

| Seed Region Domain | Effect of 2'-O-Methyl Modification | Reference |

| Nucleotides 2-5 | Inhibition of off-target effects without affecting on-target RNAi activities. | nih.gov |

| Nucleotides 6-8 | Increased both RNAi and off-target activities. | nih.gov |

| Position 2 | Strong reduction in off-target transcript silencing. | nih.gov |

Engineering of Hybrid Oligonucleotide Constructs (e.g., Gapmers) Utilizing this compound

Gapmers are chimeric antisense oligonucleotides that represent a highly effective design for RNase H-mediated degradation of target mRNA. sigmaaldrich.com These constructs are engineered with a central "gap" of unmodified DNA nucleotides, which is flanked by "wings" of modified nucleotides. sigmaaldrich.com The incorporation of this compound into the wings of gapmers is a key strategy to enhance their therapeutic properties.

The 2'-O-methyl modification in the wings increases the binding affinity of the gapmer to its RNA target and provides protection against nuclease degradation. nih.gov The addition of the 5-propynyl group on the cytidine (B196190) base further enhances this binding affinity. This allows the central DNA gap to remain accessible for the binding of RNase H, which then cleaves the target mRNA. Research indicates that a gap of at least eight phosphorothioate deoxynucleotides is necessary to fully activate RNase H when flanked by 2'-O-methyl-modified wings. nih.gov

The combination of this compound in the wings and a phosphorothioate backbone throughout the gapmer creates a robust therapeutic agent with improved stability and potency. nih.govsigmaaldrich.com

Advanced Analytical and Computational Methodologies for Characterization of 2 O Methyl 5 Propynylcytidine and Its Oligonucleotides

Spectroscopic Techniques for Modified Nucleic Acid Analysis

Spectroscopic methods are indispensable for examining the structural features of modified oligonucleotides. These techniques provide insights into the conformational changes induced by the incorporation of 2'-O-Methyl-5-propynylcytidine.

Oligonucleotides containing 2'-O-methyl modifications generally adopt a stable A-form helical geometry, which is characteristic of RNA. This is reflected in the CD spectrum by a strong positive peak around 270 nm and a negative peak around 210 nm. researchgate.net The presence of the 5-propynyl group can further stabilize the duplex, and any alterations to the standard A-form or B-form DNA helical parameters can be monitored by shifts in the CD spectrum.

Table 1: Typical CD Spectral Features for Nucleic Acid Conformations

| Conformation | Positive Peak (approx. nm) | Negative Peak (approx. nm) | Crossover (approx. nm) |

|---|---|---|---|

| A-form (RNA-like) | ~260-270 | ~210 | ~240 |

| B-form (DNA-like) | ~275 | ~245 | ~258 |

| Z-form (Left-handed) | ~295 | ~260 | ~280 |

| G-quadruplex | ~264 | ~240 | ~252 |

This table presents generalized data for illustrating the application of CD spectroscopy.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed, three-dimensional structural elucidation of modified oligonucleotides in solution. weebly.comcore.ac.uk Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide atomic-level information on the conformation of the sugar-phosphate backbone, the orientation of the nucleobases, and the interactions between the modified nucleotide and its neighbors. ipb.pt

For an oligonucleotide containing this compound, specific NMR experiments can be employed:

1D ¹H NMR: Provides initial information on the presence of the modification through the characteristic chemical shifts of the 2'-O-methyl protons and the propynyl (B12738560) group protons. nih.gov

2D COSY (Correlation Spectroscopy): Helps in assigning proton resonances within each sugar ring by identifying coupled protons.

2D TOCSY (Total Correlation Spectroscopy): Establishes the correlations between all protons within a spin system, which is particularly useful for assigning sugar protons. core.ac.uk

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbon atoms, aiding in the assignment of carbon resonances.

These NMR data collectively allow for the precise determination of structural parameters such as sugar pucker conformation (which is predominantly C3'-endo for 2'-O-methylated nucleotides, contributing to an A-form helix), backbone torsion angles, and the spatial arrangement of the 5-propynyl group within the duplex grooves.

X-ray crystallography provides unparalleled high-resolution structural data for modified oligonucleotides, offering a static picture of the molecule in its crystalline state. nih.gov This technique has been successfully used to determine the crystal structures of DNA:2'-O-Methyl-RNA heteroduplexes, revealing that they adopt a conformation close to the A-RNA double helix. mdpi.com

The process involves crystallizing the oligonucleotide containing this compound and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which an atomic model can be built. nih.gov

Key structural insights that can be gained from X-ray crystallography of a this compound-modified oligonucleotide include:

Precise bond lengths, bond angles, and torsion angles.

Detailed information on the helical parameters of the duplex.

The conformation of the sugar pucker and the sugar-phosphate backbone.

The specific interactions of the 2'-O-methyl and 5-propynyl groups with neighboring residues and solvent molecules.

Mass Spectrometry-Based Approaches for Identification and Quantification of RNA Modifications (e.g., LC-MS/HRMS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a highly sensitive and specific method for the identification and quantification of modified nucleosides within RNA sequences. nih.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are essential for the unambiguous identification of modifications. nih.govresearchgate.net

The general workflow for analyzing this compound in an RNA sample involves:

Enzymatic Digestion: The RNA is first hydrolyzed into its constituent nucleosides using a cocktail of enzymes like nuclease P1 and alkaline phosphatase.

Chromatographic Separation (LC): The resulting mixture of nucleosides is separated by liquid chromatography, typically reverse-phase HPLC. The retention time of this compound will be distinct from that of the canonical nucleosides and other modifications.

Mass Spectrometric Analysis (MS/HRMS): The separated nucleosides are then introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the parent ion, which for this compound will be unique.

Tandem Mass Spectrometry (MS/MS): To confirm the identity, the parent ion is fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern, which typically involves the loss of the ribose sugar, provides a structural fingerprint of the nucleoside.

This LC-MS/HRMS approach allows for the confident identification and accurate quantification of this compound, even at low abundance, in complex biological samples. genesilico.pl

Computational Approaches to Molecular Interactions and Dynamics

Computational methods, particularly molecular dynamics simulations, provide a dynamic view of the structure and behavior of modified oligonucleotides, complementing the static pictures obtained from NMR and X-ray crystallography. arxiv.orgarxiv.org

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules and their interactions at an atomic level. nih.gov For oligonucleotides containing this compound, MD simulations can provide valuable insights into:

Conformational Dynamics: How the modified nucleotide and the surrounding duplex fluctuate over time.

Stability: The thermodynamic stability of the duplex containing the modification can be assessed by calculating parameters like the free energy of binding.

Hydration: The arrangement and dynamics of water molecules around the modified duplex, which plays a crucial role in its stability and recognition.

Interaction with Other Molecules: How the modified oligonucleotide interacts with proteins or other nucleic acids.

MD simulations have shown that 2'-O-methyl modifications tend to stabilize the A-form conformation of RNA duplexes by favoring the C3'-endo sugar pucker. biorxiv.org The simulations can also reveal how the 5-propynyl group resides in the major groove of the duplex and how it influences local and global helical parameters.

| Hydrogen Bonding | Analysis of the formation and breaking of hydrogen bonds. | Assesses the stability of base pairing and interactions with water. |

These advanced analytical and computational methodologies provide a comprehensive toolkit for the detailed characterization of oligonucleotides containing this compound, enabling a deeper understanding of their structure-function relationships.

Quantum Mechanics/Molecular Mechanics (QM/MM) Studies of Enzymatic Reactions Involving Modified Substrates

The intricate interactions between modified nucleotides and enzymes, such as polymerases and nucleases, can be elucidated with high precision using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) computational methods. rsc.org These approaches are essential for understanding the catalytic mechanisms at a sub-atomic level, which is not always achievable through experimental techniques alone. rsc.org In a typical QM/MM simulation, the system is partitioned into two regions: the chemically active site, where bond-forming and bond-breaking events occur, is treated with quantum mechanics (QM), while the remainder of the enzyme and the surrounding solvent are described using the principles of molecular mechanics (MM). rsc.org This hybrid approach provides a balance between computational accuracy and feasibility, allowing for the simulation of large biomolecular systems. rsc.orgnih.gov

The primary goal of applying QM/MM studies to enzymatic reactions is to map the potential energy surface of the reaction, identify transition states, and calculate the free energy barriers associated with the catalytic process. nih.gov Methodologies such as ab initio QM/MM molecular dynamics (MD) simulations with umbrella sampling can be employed to construct a potential of mean force (PMF) along a defined reaction coordinate, yielding critical insights into the reaction mechanism and energetics. nih.gov

While specific QM/MM studies focusing exclusively on this compound are not extensively documented in publicly available literature, the methodology's application can be extrapolated to understand its behavior as a substrate for various enzymes. For instance, QM/MM simulations could be employed to investigate:

Polymerase Incorporation: How DNA or RNA polymerases accommodate the 2'-O-methyl and 5-propynyl groups within their active site during oligonucleotide synthesis. The QM region would typically include the incoming nucleotide triphosphate, the primer terminus, and key catalytic residues of the polymerase. Such studies would clarify the electronic and steric effects of the modifications on the phosphoryl transfer reaction, helping to explain observed incorporation efficiencies.

Nuclease Resistance: The mechanism by which oligonucleotides containing this compound resist degradation by endo- and exonucleases. mdpi.commdpi.com A QM/MM approach could model the cleavage of the phosphodiester bond, revealing how the 2'-O-methyl group, in particular, alters the conformation of the sugar-phosphate backbone to prevent the enzyme's active site from achieving a catalytically competent orientation.

The choice of QM level of theory (e.g., density functional theory - DFT) and MM force field are critical parameters that influence the accuracy of the simulation results. These computational studies provide a theoretical framework that complements experimental data, offering a detailed picture of the molecular interactions that govern the enzymatic processing of this modified nucleotide.

In Silico Prediction and Rational Design of Oligonucleotides Incorporating this compound

The rational design of oligonucleotides, such as antisense oligonucleotides (ASOs) or small interfering RNAs (siRNAs), is a critical step in the development of nucleic acid therapeutics. nih.gov The process relies heavily on in silico methodologies to predict the properties of modified oligonucleotides and to optimize their sequence and chemical modification pattern for maximum efficacy and stability. nih.govprotocols.io The incorporation of this compound is guided by the known benefits of its constituent modifications: the 2'-O-methyl group enhances nuclease resistance and binding affinity to target RNA, while C-5 propyne (B1212725) modifications are known to significantly enhance antisense effects and thermal stability. mdpi.comulaval.caplos.org

The in silico design workflow for oligonucleotides containing this compound typically involves a multi-step process that leverages various computational tools and algorithms. nih.govprotocols.io The overarching goal is to design a molecule with optimal hybridization characteristics, biological stability, and minimal off-target effects. nih.gov

Key Stages in the Rational Design Process:

Target Site Selection: The process begins with identifying an accessible target site on the messenger RNA (mRNA). protocols.io Computational algorithms are used to predict the secondary structure of the target mRNA to locate regions that are likely to be single-stranded and therefore available for hybridization. protocols.io

Oligonucleotide Sequence Optimization: Once a target region is identified, candidate oligonucleotide sequences are generated. These sequences are evaluated based on several criteria, including GC content, potential for self-hybridization (forming hairpins or dimers), and the avoidance of specific sequence motifs (like GGGG) that can cause manufacturing or specificity issues. protocols.ionih.gov

Thermodynamic Prediction: A crucial step is the prediction of the melting temperature (Tm), which is the temperature at which half of the oligonucleotide duplexes dissociate. nih.gov The incorporation of this compound is expected to increase the Tm of the duplex. Molecular dynamics (MD) simulations, combined with methods like Molecular Mechanics Generalized Born Surface Area (MMGBSA), can be used to calculate the hybridization enthalpy and entropy, providing accurate predictions of duplex stability. biorxiv.org

The following table summarizes key parameters considered during the in silico design process for modified oligonucleotides.

| Parameter | Computational Tool/Method | Rationale for this compound Incorporation |

| Target mRNA Accessibility | RNA secondary structure prediction software (e.g., Sfold, RNAfold) | To ensure the designed oligonucleotide can bind to its intended target sequence. |

| Melting Temperature (Tm) | Thermodynamic nearest-neighbor models; MD simulations | The 2'-O-methyl and 5-propynyl groups increase Tm, leading to higher binding affinity. |

| Self-Hybridization | Sequence alignment and energy minimization algorithms | To prevent the formation of non-productive dimers or hairpins. |

| Binding Energy | Molecular docking; MD simulations with MMGBSA/MMPBSA | To quantify the strength of the interaction between the oligonucleotide and its target. |

| Duplex Conformation | Molecular Dynamics (MD) simulations | The 2'-O-methyl group helps lock the sugar pucker in the C3'-endo conformation, pre-organizing the oligonucleotide for an A-form helix typical of RNA duplexes. |

| Specificity | BLAST homology searches | To minimize potential off-target binding to other mRNAs in the transcriptome. |

By systematically evaluating these parameters using computational approaches, researchers can rationally design oligonucleotides incorporating this compound with a high probability of success in subsequent experimental validation. nih.gov This in silico-first approach saves considerable time and resources in the development of potent and specific nucleic acid-based therapeutics.

Q & A

Q. What ethical considerations apply when testing this compound in preclinical models?

- Methodological Answer: (1) IACUC Approval: Justify animal numbers via power analysis. (2) Toxicity Screening: Conduct acute/chronic dosing studies (e.g., ALT/AST levels). (3) Data Transparency: Share negative results to avoid publication bias .

Data Analysis & Reporting

Q. How should researchers design a data analysis plan for RNA-seq studies involving this compound?

Q. What statistical methods address variability in enzymatic inhibition assays with this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.